N-cyclopentylquinolin-8-amine N-cyclopentylquinolin-8-amine
Brand Name: Vulcanchem
CAS No.: 1019549-62-2
VCID: VC3343853
InChI: InChI=1S/C14H16N2/c1-2-8-12(7-1)16-13-9-3-5-11-6-4-10-15-14(11)13/h3-6,9-10,12,16H,1-2,7-8H2
SMILES: C1CCC(C1)NC2=CC=CC3=C2N=CC=C3
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

N-cyclopentylquinolin-8-amine

CAS No.: 1019549-62-2

Cat. No.: VC3343853

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentylquinolin-8-amine - 1019549-62-2

Specification

CAS No. 1019549-62-2
Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name N-cyclopentylquinolin-8-amine
Standard InChI InChI=1S/C14H16N2/c1-2-8-12(7-1)16-13-9-3-5-11-6-4-10-15-14(11)13/h3-6,9-10,12,16H,1-2,7-8H2
Standard InChI Key WMXLJJZXVIYWGU-UHFFFAOYSA-N
SMILES C1CCC(C1)NC2=CC=CC3=C2N=CC=C3
Canonical SMILES C1CCC(C1)NC2=CC=CC3=C2N=CC=C3

Introduction

Structural and Chemical Properties

N-cyclopentylquinolin-8-amine (CAS: 1019549-62-2) belongs to the aminoquinoline family of compounds. Its structure features a quinoline core with an amino group at the 8-position that is substituted with a cyclopentyl ring. This structural arrangement contributes to the compound's unique chemical behavior and potential applications in various research fields.

The compound has the molecular formula C13H14N2 with a molar mass of 198.26 g/mol . Below is a comprehensive table of its physical and chemical properties:

PropertyValueStatus
Molecular FormulaC13H14N2Confirmed
Molar Mass198.26 g/molConfirmed
Density1.198±0.06 g/cm³Predicted
Boiling Point364.0±17.0 °CPredicted
pKa4.21±0.10Predicted
Storage ConditionsRoom temperatureRecommended

The compound exhibits typical properties of aminoquinoline derivatives, with the cyclopentyl substituent likely enhancing lipophilicity compared to unsubstituted 8-aminoquinoline. The predicted pKa value of 4.21 indicates moderate basicity of the amino nitrogen, which could influence its behavior in physiological environments and chemical reactions .

Relationship to Other Aminoquinoline Compounds

N-cyclopentylquinolin-8-amine is structurally related to other aminoquinoline derivatives that have demonstrated significant biological activities. Understanding these relationships provides context for potential applications.

Metal Chelation Properties

8-Aminoquinolines are known for their metal chelation abilities. While 8-hydroxyquinolines have been more extensively studied in this context, research indicates that "the selective coordination ability of 8-aminoquinoline with ions is better than that of 8-hydroxyquinoline, but 8-aminoquinoline only forms unstable metal complexes" . This suggests that N-cyclopentylquinolin-8-amine might exhibit selective metal ion coordination, with the cyclopentyl group potentially influencing the stability of the resulting complexes.

Research Gaps and Future Directions

Despite its structural features suggesting potential applications, specific research on N-cyclopentylquinolin-8-amine appears limited in the current literature. Several promising research directions include:

  • Comprehensive characterization of its physical, chemical, and spectroscopic properties

  • Development of optimized synthetic routes specific to this compound

  • Evaluation of its metal chelation properties, particularly with biologically relevant metal ions

  • Assessment of potential enzyme inhibitory activities

  • Investigation of structure-activity relationships through systematic modification of the cyclopentyl group

  • Exploration of its potential as a building block for more complex medicinal compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator